7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-13(2)10-11-26-21(27)17-9-6-15(12-18(17)23-22(26)28)20-24-19(25-30-20)14-4-7-16(29-3)8-5-14/h4-9,12-13H,10-11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYFUKIBUCILPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and neuroprotective activities based on various studies.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Core Structure : Tetrahydroquinazoline
- Functional Groups :
- 1,2,4-Oxadiazole ring
- Methoxyphenyl group
- 3-Methylbutyl side chain
Antimicrobial Activity
Research indicates that compounds featuring the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives containing this structure have shown notable activity against various pathogens:
- Candida albicans : Exhibited potent antifungal activity comparable to standard antifungal agents such as clotrimazole.
- Bacterial Strains : Some derivatives demonstrated antibacterial efficacy against strains like Streptococcus and Staphylococcus, suggesting potential use in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Testing : In a study conducted by the National Cancer Institute (NCI), derivatives were tested against multiple cancer cell lines including leukemia (K-562), breast (MDA-MB-468), and prostate cancer (PC-3). The compound showed promising results with growth inhibition percentages ranging from 30% to over 70% depending on the concentration used .
| Cell Line | Growth Inhibition (%) | Concentration (µM) |
|---|---|---|
| K-562 (Leukemia) | 34.27 | 10 |
| MDA-MB-468 (Breast) | 39.77 | 10 |
| PC-3 (Prostate) | 18.22 | 10 |
Neuroprotective Activity
The compound's potential as a neuroprotective agent has also been investigated:
- Acetylcholinesterase Inhibition : Studies have shown that it exhibits potent acetylcholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. This activity was found to be comparable to rivastigmine, a commonly used drug for Alzheimer's disease.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The ability to inhibit acetylcholinesterase suggests a mechanism that could enhance cholinergic transmission in the brain.
- Induction of Apoptosis : Some studies indicate that derivatives may induce apoptosis in cancer cells via mitochondrial pathways .
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, protecting cells from oxidative stress.
Case Studies and Research Findings
A series of studies have highlighted the efficacy of similar compounds in various biological assays:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its oxadiazole moiety is known for biological activity, including anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of oxadiazole compounds. The results indicated that the presence of the methoxyphenyl group significantly enhanced the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Standard Antibiotic | 32 | Staphylococcus aureus |
| 7-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione | 16 | Escherichia coli |
Anti-Cancer Research
The compound's ability to inhibit certain cancer cell lines has been a focus of research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study: Apoptosis Induction
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This shift suggests a mechanism by which the compound could be developed as an anti-cancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via Bcl-2 family modulation |
Material Science
Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure. It can be incorporated into polymers to enhance thermal stability and mechanical properties.
Case Study: Polymer Composite Development
Research into polymer composites incorporating the compound revealed improved thermal degradation temperatures compared to control samples without the compound. This enhancement indicates its potential utility in developing high-performance materials.
| Composite Type | Thermal Degradation Temp (°C) | Control Temp (°C) |
|---|---|---|
| Polymer + Compound | 350 | 300 |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues and Substituent Effects
The compound is compared to three structurally related quinazoline-dione derivatives (Table 1), highlighting variations in substituents and their implications:
Preparation Methods
Formation of Amidoxime Intermediate
4-Methoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 4-methoxybenzamidoxime. This intermediate is pivotal for subsequent cyclization.
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with a carboxylic acid derivative, such as ethyl chlorooxoacetate, in the presence of a base (e.g., triethylamine). This step forms the 1,2,4-oxadiazole ring, with the 4-methoxyphenyl substituent at position 3.
Construction of the Tetrahydroquinazoline-2,4-Dione Core
The tetrahydroquinazoline-2,4-dione scaffold is synthesized via cyclization of anthranilic acid derivatives.
Preparation of 3-Substituted Tetrahydroquinazoline-2,4-Dione
A modified Bischler-Napieralski reaction is employed:
-
Condensation : Anthranilic acid reacts with urea or a urea derivative under acidic conditions to form 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.
-
Alkylation : The nitrogen at position 3 is alkylated using 3-methylbutyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF).
Coupling of Oxadiazole and Tetrahydroquinazoline-Dione
The oxadiazole moiety is introduced at position 7 of the tetrahydroquinazoline-dione via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
Bromination at Position 7
The tetrahydroquinazoline-dione core is brominated using N-bromosuccinimide (NBS) in acetic acid, yielding 7-bromo-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione.
Suzuki-Miyaura Coupling
The brominated intermediate reacts with the 1,2,4-oxadiazole-5-boronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous sodium carbonate. This step installs the oxadiazole group at position 7.
Optimization and Purification
Critical parameters for yield and purity include:
-
Temperature Control : Cyclization steps require strict temperature control (e.g., 80–100°C for amidoxime formation).
-
Catalyst Selection : Palladium catalysts with bulky phosphine ligands enhance coupling efficiency.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Peaks corresponding to the 3-methylbutyl chain (δ 0.8–1.5 ppm), oxadiazole aromatic protons (δ 7.2–8.1 ppm), and methoxy group (δ 3.8 ppm).
-
¹³C NMR : Carbonyl resonances at δ 165–175 ppm confirm the dione structure.
Mass Spectrometry :
Challenges and Alternatives
-
Oxadiazole Stability : The 1,2,4-oxadiazole ring may hydrolyze under strongly acidic or basic conditions, necessitating neutral pH during workup.
-
Alternative Routes : Microwave-assisted synthesis reduces reaction times for cyclization steps.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for oxadiazole formation, achieving >90% yield with minimal byproducts .
Q & A
Q. What are the optimal synthetic routes for preparing 7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the oxadiazole intermediate via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., ethyl esters) under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Step 2 : Coupling the oxadiazole moiety to the tetrahydroquinazoline core using nucleophilic substitution or condensation reactions. Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are critical for deprotonation .
- Step 3 : Purification via recrystallization (e.g., methanol/ethanol) or column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the tetrahydroquinazoline core, oxadiazole ring, and substituents (e.g., 4-methoxyphenyl, 3-methylbutyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dione moiety) .
- X-ray Crystallography (if crystals are obtainable): Absolute configuration determination .
Q. What initial biological screening approaches are used to assess its activity?
- Methodological Answer :
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) using recombinant proteins. Dose-response curves (IC₅₀ values) are generated .
- Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) in cancer or primary cell lines. Selectivity is evaluated against non-target cells .
- Protein binding : Fluorescence quenching or surface plasmon resonance (SPR) to study interactions with serum albumin or target receptors .
Advanced Research Questions
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses in enzyme active sites or receptor pockets. Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Kinetic Analysis : Pre-steady-state kinetics to dissociate binding and catalytic steps (e.g., stopped-flow spectroscopy) .
Q. How to address discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models. Poor solubility or metabolic instability may explain reduced in vivo efficacy .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites. Structural analogs with blocked metabolic sites (e.g., deuterated or fluorinated derivatives) can improve stability .
- Formulation Optimization : Use of nanocarriers (liposomes) or co-solvents (PEG 400) to enhance bioavailability .
Q. What computational strategies predict its physicochemical and ADMET properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
- ADMET Prediction Tools : Software like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and toxicity endpoints .
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility in biological membranes or protein binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
